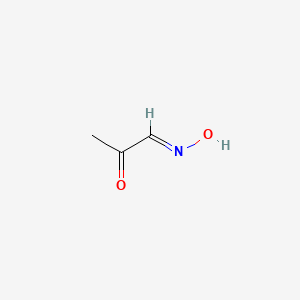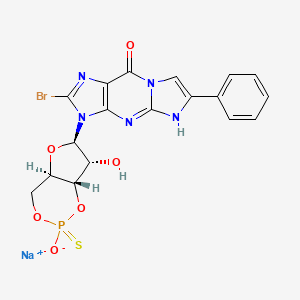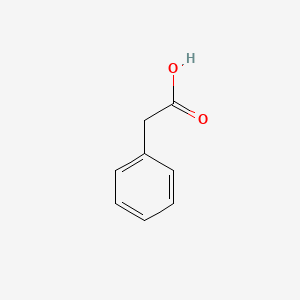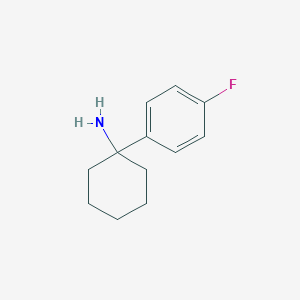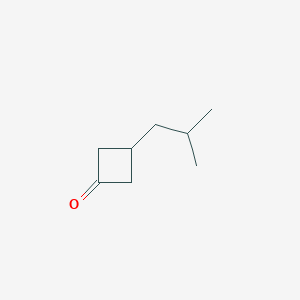
3-Isobutylcyclobutanone
Descripción general
Descripción
3-Isobutylcyclobutanone is an organic compound belonging to the family of cyclobutanones. It is characterized by a four-membered cyclobutane ring with an isobutyl group attached to the third carbon atom. This compound is known for its unique aroma, reminiscent of the Asian fruit lychee, making it a valuable ingredient in the food and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Isobutylcyclobutanone can be synthesized through various methods, including the Friedel-Crafts reaction, the Robinson annulation reaction, and the Grignard reaction. The most commonly used method involves the Friedel-Crafts reaction, where isobutyl Grignard reagent reacts with cyclobutanone.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts reactions due to their efficiency and scalability. The reaction typically requires anhydrous conditions and the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isobutylcyclobutanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the oxygen atom, forming imines or acetals.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, imines, and acetals, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Isobutylcyclobutanone has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its strained four-membered ring structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential anti-inflammatory and anti-tumor properties. It has been found to inhibit the growth of certain cancer cells and induce apoptosis.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its anti-inflammatory and anti-proliferative effects make it a candidate for developing new drugs.
Industry: In the food and fragrance industries, this compound is used as a flavoring agent due to its sweet and fruity aroma. It is also employed in the synthesis of various fragrances.
Mecanismo De Acción
The mechanism of action of 3-Isobutylcyclobutanone involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation and cell proliferation. For instance, it has been shown to inhibit the activity of certain enzymes that promote inflammation, thereby reducing inflammatory responses .
Comparación Con Compuestos Similares
- Cyclobutanone
- 3-Methylcyclobutanone
- 3-Ethylcyclobutanone
Comparison: Compared to other cyclobutanones, 3-Isobutylcyclobutanone is unique due to its isobutyl group, which imparts distinct chemical and biological properties. Its unique aroma and potential therapeutic effects set it apart from other similar compounds.
Propiedades
IUPAC Name |
3-(2-methylpropyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)3-7-4-8(9)5-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWPQKLKMNPOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172796-25-7 | |
| Record name | 3-(2-methylpropyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


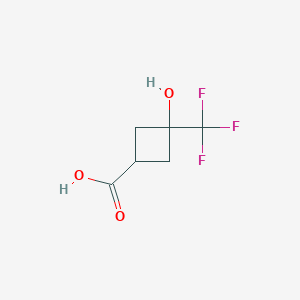
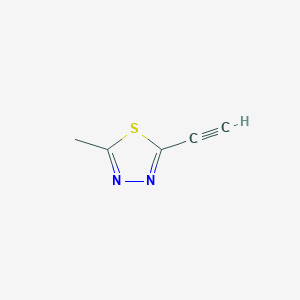
![[(2S)-1-aminopropan-2-yl]dimethylamine](/img/structure/B3420077.png)
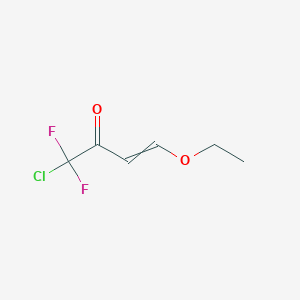
![tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B3420090.png)
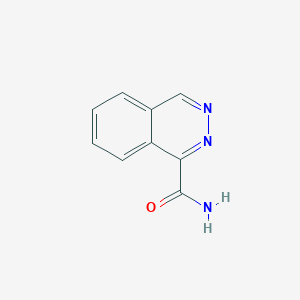
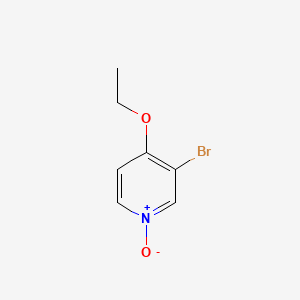
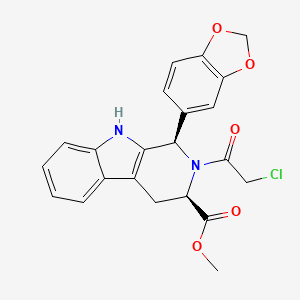
![(2E)-3-butyl-1,1-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B3420123.png)
